molecular formula C20H20FN5O2S B2572503 N-(2-ethoxyphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 923690-96-4

N-(2-ethoxyphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2572503
CAS No.: 923690-96-4
M. Wt: 413.47
InChI Key: KCGIVCAIHSMHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazole core fused with a 4-fluorophenyl group and a 2-ethoxyphenyl acetamide moiety. The ethoxy group at the phenyl ring enhances lipophilicity, while the fluorophenyl substituent may influence electronic properties and bioactivity.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-2-28-17-6-4-3-5-16(17)22-18(27)13-29-20-24-23-19-25(11-12-26(19)20)15-9-7-14(21)8-10-15/h3-10H,2,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGIVCAIHSMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound can be dissected into its functional groups:

  • Ethoxyphenyl Group : This moiety may influence lipophilicity and binding affinity.
  • Imidazo[2,1-c][1,2,4]triazole Core : This heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Sulfanyl Group : Often enhances biological activity through increased reactivity.

Antimicrobial Activity

Compounds containing imidazole and triazole rings have been extensively studied for their antimicrobial properties. For instance:

  • Mechanism of Action : These compounds typically inhibit fungal enzymes such as lanosterol demethylase, affecting ergosterol synthesis in fungal cell membranes.
  • Case Studies : Research has demonstrated that derivatives of triazoles exhibit potent antifungal activity against strains like Candida albicans and Aspergillus fumigatus.

Anticancer Activity

The imidazo[2,1-c][1,2,4]triazole scaffold has shown promise in cancer research:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation.
  • Research Findings : Studies indicate that similar compounds can effectively target various cancer types, including breast and lung cancers.

Enzyme Inhibition

Many derivatives of this compound class act as enzyme inhibitors:

  • Target Enzymes : Common targets include kinases and phosphodiesterases.
  • Research Evidence : Inhibitors derived from imidazole and triazole structures have been shown to modulate signaling pathways critical for tumor growth.

Data Table of Biological Activities

Activity TypeCompound ClassExample StudiesObserved Effects
AntimicrobialTriazolesJournal of Antimicrobial ChemotherapyInhibition of fungal growth
AnticancerImidazo[2,1-c][1,2,4]triazolesCancer Research JournalInduction of apoptosis in tumor cells
Enzyme InhibitionHeterocyclic CompoundsJournal of Medicinal ChemistryInhibition of specific kinases

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Fluorine and alkoxy groups consistently correlate with enhanced bioactivity in analogs, supporting the target’s design .
  • Gaps in Data : The target compound lacks explicit biological testing in the provided evidence, necessitating further studies on its pharmacokinetic and therapeutic profiles.

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